molecular formula C12H10FN3O4 B13934137 Ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate CAS No. 219664-16-1

Ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate

Cat. No.: B13934137
CAS No.: 219664-16-1
M. Wt: 279.22 g/mol
InChI Key: QPCRCMNRUZLJRG-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 4-position and a 2-fluoro-4-nitrophenyl group at the 1-position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry, materials science, and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 2-Fluoro-4-Nitrophenyl Group: The 2-fluoro-4-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile (e.g., a pyrazole derivative) reacts with 2-fluoro-4-nitrobenzene.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the pyrazole ring with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Ethyl 1-(2-fluoro-4-aminophenyl)-1H-pyrazole-4-carboxylate.

    Substitution: Ethyl 1-(2-substituted-4-nitrophenyl)-1H-pyrazole-4-carboxylate.

    Hydrolysis: 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-(2-chloro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chloro group instead of a fluoro group.

    Ethyl 1-(2-fluoro-4-aminophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 1-(2-fluoro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methoxy group instead of a nitro group.

The uniqueness of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

219664-16-1

Molecular Formula

C12H10FN3O4

Molecular Weight

279.22 g/mol

IUPAC Name

ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)8-6-14-15(7-8)11-4-3-9(16(18)19)5-10(11)13/h3-7H,2H2,1H3

InChI Key

QPCRCMNRUZLJRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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